Omigapil
Description
Historical Context of Omigapil (B182619) Development and Research Trajectory
This compound was first synthesized at Ciba-Geigy in Basel, Switzerland wikipedia.org. It was initially developed and clinically investigated by Novartis curecmd.orgmda.org. The compound was originally conceived as a structural analog of selegiline (B1681611) (L-deprenyl), a monoamine oxidase (MAO) inhibitor, although this compound itself does not inhibit MAO wikipedia.org. Early preclinical studies indicated that this compound possessed neuroprotective effects in various models of apoptotic neuronal death and in animal models of neurodegeneration, showing greater potency than selegiline in some studies wikipedia.org.
Based on these preclinical findings suggesting a role in conditions with underlying apoptotic mechanisms, this compound (as TCH346) advanced to clinical trials for Parkinson's disease and ALS wikipedia.orgpatsnap.comnih.gov. However, these trials did not demonstrate clinical efficacy in these neurodegenerative diseases, leading to the termination of their development for these indications wikipedia.orgpatsnap.com.
Subsequently, Santhera Pharmaceuticals acquired an exclusive license for this compound from Novartis with the aim of developing it for the treatment of congenital muscular dystrophies wikipedia.orgcurecmd.orgfirstwordpharma.com. This marked a significant shift in the research trajectory of the compound, moving from neurodegeneration to rare pediatric neuromuscular disorders wikipedia.orgmda.org.
Evolution of this compound as a Subject of Scholarly Investigation
The focus of scholarly investigation into this compound evolved significantly following the disappointing results in Parkinson's disease and ALS trials. The identification of apoptosis as a key pathomechanism in certain subtypes of congenital muscular dystrophy, such as MDC1A and COL6-RD, provided a new rationale for studying this compound patsnap.comnih.govplos.orgfrontiersin.orgmda.org.
Preclinical studies in mouse models of MDC1A (dyW/dyW and dy2J/dy2J mice) and COL6-RD (Col6a1-/- mice) became central to the renewed research efforts patsnap.comnih.govnih.govplos.org. These studies aimed to evaluate this compound's ability to inhibit apoptosis and its impact on disease progression and functional outcomes in these specific muscular dystrophies nih.govnih.govplos.org.
The successful outcomes of these preclinical studies, demonstrating reduced cell death, decreased fibrosis, improved respiratory rates, increased locomotor activity, and enhanced survival in mouse models, provided the basis for advancing this compound into clinical investigation for CMD curecmd.orgnih.govfirstwordpharma.comnih.govplos.orglama2.com. This represented a pivotal evolution in the scholarly investigation of this compound, shifting the primary research question from neuroprotection in adult-onset neurodegenerative diseases to addressing apoptosis in pediatric muscular dystrophies wikipedia.orgmda.org.
Current Academic Focus Areas for this compound Compound Studies
While Santhera Pharmaceuticals announced the discontinuation of this compound development in 2021, academic research related to the compound and its potential implications for CMD continues to be of interest curecmd.orginstitut-myologie.org. The primary academic focus areas for this compound studies have centered around its mechanism of action and its effects observed in preclinical models and the completed Phase 1 clinical trial in CMD patients wikipedia.orgpatsnap.comnih.govinstitut-myologie.orgcurecmd.org.
A key area of academic focus is the detailed analysis and publication of the results from the CALLISTO study (NCT01805024), the Phase 1 open-label trial evaluating this compound in children with LAMA2-RD and COL6-RD curecmd.orgpatsnap.comfirstwordpharma.comnih.govinstitut-myologie.orgcurecmd.org. This study aimed to establish the pharmacokinetic profile and assess the safety and tolerability of this compound in this pediatric population curecmd.orgmda.orgfirstwordpharma.comnih.govinstitut-myologie.org. Although the trial's duration was not sufficient to assess efficacy, the pharmacokinetic and safety data are crucial for informing future research in rare neuromuscular diseases curecmd.orgnih.govinstitut-myologie.org.
Academic research also continues to explore the anti-apoptotic mechanism of this compound, specifically its interaction with GAPDH and SIAH1, and how this pathway contributes to the pathology of CMD subtypes wikipedia.orgpatsnap.comnih.govplos.org. Further analysis of preclinical data, including histological evaluations and functional assessments in mouse models, remains relevant for understanding the potential therapeutic effects of targeting apoptosis in these conditions nih.govnih.govplos.org.
Moreover, the experience gained from the CALLISTO trial regarding the feasibility of conducting interventional studies in rare pediatric CMD populations and the identification of potential outcome measures continues to be a subject of academic discussion and informs the design of future clinical trials for other therapeutic candidates curecmd.orginstitut-myologie.orgcurecmd.org.
While active clinical development by a pharmaceutical company has ceased, academic interest persists in leveraging the existing data and understanding the biological effects of this compound to potentially inform research into other anti-apoptotic strategies or combination therapies for CMD and other diseases where apoptosis plays a significant role patsnap.comlama2.comnih.govnih.gov.
Detailed Research Findings
Preclinical studies in mouse models of congenital muscular dystrophy have provided significant insights into the potential effects of this compound.
| Mouse Model | CMD Subtype | Key Findings | Source |
| dyW/dyW | MDC1A | Inhibited cell death, reduced body weight loss, reduced skeletal deformation, increased locomotive activity, protected from early mortality. Reduced fibrosis of the triceps brachii. | curecmd.orgnih.govfirstwordpharma.com |
| dy2J/dy2J | MDC1A | Improved respiratory rates, decreased skeletal and respiratory muscle fibrosis (gastrocnemius and diaphragm), decreased apoptosis in tibialis anterior muscle. | nih.govplos.org |
| Col6a1-/- | COL6-RD | Decreased apoptosis, particularly in the diaphragm muscle, improved skeletal muscle mitochondrial integrity (unpublished data cited). | nih.gov |
The CALLISTO Phase 1 study enrolled 20 patients aged 5-16 years with LAMA2-RD or COL6-RD patsnap.comnih.govinstitut-myologie.org. The study demonstrated that this compound had a pharmacokinetic profile suitable for further development in pediatric patients curecmd.orgpatsnap.comfirstwordpharma.comnih.govinstitut-myologie.org. While the study was not designed to assess efficacy, it established the feasibility of conducting clinical trials in this rare patient population curecmd.orgpatsnap.comnih.govinstitut-myologie.orgcurecmd.org.
Data Table: CALLISTO Phase 1 Study Enrollment
| CMD Subtype | Number of Patients Enrolled |
| LAMA2-RD | 10 |
| COL6-RD | 10 |
| Total | 20 |
Note: This table is based on data from the CALLISTO Phase 1 study patsnap.comnih.govinstitut-myologie.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMMOGWZCFQAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171098 | |
| Record name | Omigapil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181296-84-4, 634202-78-1 | |
| Record name | Omigapil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181296-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omigapil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omigapil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Omigapil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMIGAPIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Cellular Biology
Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) as a Primary Target
While traditionally known for its role in glycolysis, GAPDH also participates in various non-metabolic cellular processes, including transcription,_RNA transport, and apoptosis wikipedia.org. Under conditions of cellular stress, particularly nitrosative stress mediated by nitric oxide, GAPDH can undergo post-translational modifications that alter its function and localization wikipedia.orgresearchgate.net.
Interaction with GAPDH and Inhibition of S-nitrosylation
Omigapil (B182619) binds to GAPDH, and this interaction is considered fundamental to its observed anti-apoptotic effect firstwordpharma.com. Chemogenetic studies suggest that this compound prevents the activation of GAPDH through S-nitrosylation wikipedia.org. S-nitrosylation is a modification where a nitric oxide group is attached to a cysteine residue on the protein. By blocking this S-nitrosylation, this compound is thought to prevent the subsequent steps in the proapoptotic cascade initiated by modified GAPDH wikipedia.orgncats.ioncats.io. This inhibition of GAPDH nitrosylation occurs at subnanomolar concentrations of this compound ncats.ioncats.io.
Prevention of Proapoptotic Gene Expression via GAPDH Modulation
Under nitrosative stress, S-nitrosylated GAPDH translocates to the nucleus, where it can influence gene expression wikipedia.orgnih.gov. This nuclear translocation of modified GAPDH contributes to the activation of proapoptotic pathways researchgate.net. This compound, by preventing the S-nitrosylation of GAPDH and its subsequent nuclear accumulation, reduces the expression of proapoptotic genes wikipedia.orgresearchgate.net. Studies in mouse models of CMD have shown that this compound treatment consistently reduced the levels of proapoptotic genes such as p53, PUMA, and p21 researchgate.net.
Data from a study in dyW/dyW mice demonstrated the effect of this compound on the expression of these proapoptotic genes:
| Gene | Relative Expression (Vehicle-Treated dyW/dyW mice) | Relative Expression (this compound-Treated dyW/dyW mice) |
| p53 | High | Reduced |
| PUMA | High | Reduced |
| p21 | High | Reduced |
Note: This table is based on qualitative descriptions of reduced levels in the source researchgate.net. Specific numerical data was not provided in the snippets.
Role of SIAH1 in this compound's Mechanism
SIAH1, a ubiquitin ligase, plays a critical role in the proapoptotic pathway involving GAPDH wikipedia.org. S-nitrosylated GAPDH interacts with SIAH1, and this interaction is a key step in the translocation of GAPDH to the nucleus wikipedia.orgnih.govncats.ioncats.io.
Inhibition of GAPDH-SIAH1 Binding
This compound inhibits the binding of S-nitrosylated GAPDH to SIAH1 wikipedia.orgnih.govncats.ioncats.io. This disruption of the GAPDH-SIAH1 complex is a crucial aspect of this compound's anti-apoptotic mechanism nih.govresearchgate.net.
Impact on Nuclear Translocation of GAPDH-SIAH1 Complex
The interaction between S-nitrosylated GAPDH and SIAH1 facilitates the translocation of GAPDH into the nucleus wikipedia.orgncats.ioncats.io. By inhibiting the binding of GAPDH to SIAH1, this compound effectively prevents the nuclear translocation of the GAPDH-SIAH1 complex wikipedia.orgncats.ioncats.io. This prevention of nuclear entry is directly linked to the reduction in proapoptotic gene expression researchgate.net. Studies have shown that this compound treatment significantly reduced the number of apoptotic myonuclei in mouse models researchgate.net.
Downstream Signaling Pathway Modulation
The nuclear translocation of the S-nitrosylated GAPDH-SIAH1 complex can activate downstream signaling pathways that promote apoptosis. In the nucleus, this complex can interact with acetyltransferases like p300/CBP, enhancing acetylation and subsequent transcription of proapoptotic genes such as p53, PUMA, and p21 wikipedia.org. This compound, by blocking the upstream steps involving GAPDH S-nitrosylation and SIAH1 binding, prevents the activation of this downstream cascade wikipedia.orgdovepress.com. This ultimately leads to a reduction in p53-dependent apoptotic cell death nih.gov. While the primary focus is on the GAPDH-SIAH1 pathway, research also indicates that apoptosis in relevant disease models can involve other factors like the pro-apoptotic protein Bax, and this compound's effects have been observed alongside interventions targeting Bax dovepress.comfrontiersin.orgresearchgate.net. Furthermore, studies in the context of Alzheimer's disease models suggest that S-nitrosylated GAPDH can promote the acetylation and activation of p300 and facilitate the nitrosylation and inactivation of SIRT1, a deacetylase, contributing to pathological tau acetylation; this compound treatment abrogated these effects nih.gov.
Regulation of p300/CBP Acetyltransferases
Within the nucleus, the GAPDH-SIAH1 complex has been shown to activate the acetyltransferases p300 and CBP. wikipedia.org These enzymes are involved in modifying histone and non-histone proteins through acetylation, which can alter chromatin structure and influence gene transcription. wikipedia.org By activating p300/CBP, the GAPDH-SIAH1 complex enhances acetylation, leading to the transcription of proapoptotic genes. wikipedia.org this compound, by preventing the nuclear translocation of the GAPDH-SIAH1 complex, disrupts this activation of p300/CBP, thereby inhibiting the enhanced acetylation and subsequent transcription of these proapoptotic genes. wikipedia.org
Attenuation of p53, PUMA, and p21 Gene Expression
A key consequence of the GAPDH-SIAH1-mediated activation of p300/CBP is the enhanced transcription of specific proapoptotic genes. Among the targets of this pathway are the tumor suppressor protein p53, p53 upregulated modulator of apoptosis (PUMA), and the cyclin-dependent kinase inhibitor p21. wikipedia.orgresearchgate.net These proteins play significant roles in regulating the cell cycle and initiating apoptosis. wikipedia.orgresearchgate.netnih.govnih.gov
Research findings in mouse models of congenital muscular dystrophy, specifically the dyW/dyW mice which model LAMA2-related dystrophy, have demonstrated that this compound treatment leads to a reduction in the levels of p53, PUMA, and p21. researchgate.net For instance, treatment of dyW/dyW mice with this compound at a dose of 1 mg/kg for one week consistently reduced the levels of these proteins compared to vehicle-treated littermates. researchgate.net This attenuation of p53, PUMA, and p21 expression by this compound is consistent with its mechanism of inhibiting the nuclear accumulation of GAPDH and the subsequent downstream signaling that promotes the transcription of these proapoptotic genes. researchgate.net
Data from studies in dyW/dyW mice illustrates the effect of this compound on the expression levels of p53, PUMA, and p21:
| Treatment Group | p53 Levels (Relative) | PUMA Levels (Relative) | p21 Levels (Relative) |
| Vehicle-treated dyW/dyW | High | High | High |
| This compound-treated dyW/dyW | Reduced | Reduced | Reduced |
Note: This table represents a qualitative summary based on research findings indicating reduced levels upon this compound treatment. researchgate.net
Anti-Apoptotic Properties Beyond Direct Target Inhibition
While the primary mechanism of this compound is centered on inhibiting the GAPDH-Siah1-mediated apoptotic pathway, its anti-apoptotic effects have been observed in various models of neuronal death and neurodegeneration, suggesting broader protective properties. wikipedia.org
Studies have shown that this compound can rescue cells from toxicity induced by a variety of insults, including rotenone (B1679576), β-amyloid, nutrition withdrawal, and lactacystin (B1674225) in PC12 cells. wikipedia.org Furthermore, it has demonstrated the ability to prevent excitotoxicity mediated by NMDA and kainate receptors in rat cortical neurons, as well as toxicity from cytosine arabinoside (ara C) in cerebellar granule cells. wikipedia.org
In animal models, this compound has been shown to prevent neurodegeneration in facial motor neuron axotomy models and in mouse models of progressive motor neuronopathy, MPTP-induced nigrostriatal degeneration, and oxidopamine-induced neuronal injury. wikipedia.org It also prevented the death of nigrostriatal dopaminergic neurons in monkeys treated with MPTP, a model for Parkinson's disease. wikipedia.org
In the context of congenital muscular dystrophy, beyond reducing the expression of proapoptotic genes, this compound treatment in mouse models has been associated with a significant reduction in the number of apoptotic myonuclei. researchgate.net For example, treatment of dyW/dyW mice with this compound for four weeks starting at 15 days of age significantly decreased the number of apoptotic myonuclei. researchgate.net This indicates a direct impact on reducing muscle cell death in these dystrophic models.
Furthermore, studies in the dy2J/dy2J mouse model of LAMA2-related dystrophy have shown that this compound treatment decreased fibrosis and apoptosis in muscle tissue, including the gastrocnemius and diaphragm. gwu.eduplos.org This reduction in apoptosis is considered indicative of decreased muscle cell death due to this compound therapy. gwu.edu
These findings suggest that this compound's protective effects extend beyond the direct inhibition of the GAPDH-Siah1 pathway, contributing to broader cellular resilience against various pro-apoptotic stimuli and pathological conditions.
Preclinical Neurobiological Efficacy and Therapeutic Potential
Neuroprotective Effects in In Vitro Models
Omigapil (B182619) has shown the ability to rescue cells from different forms of induced toxicity in laboratory settings, highlighting its potential as a neuroprotective agent. wikipedia.org
Protection Against Rotenone (B1679576) Toxicity in PC12 Cells and Human Neuroblastoma Cells
This compound has demonstrated protective effects against rotenone-induced toxicity in PC12 cells and human neuroblastoma (PAJU) cells. wikipedia.orgnih.gov Rotenone is a mitochondrial complex I inhibitor often used to model aspects of Parkinson's disease in cellular systems. nih.govresearchgate.net Studies have shown that this compound can significantly attenuate the cytotoxicity induced by rotenone in these cell lines. nih.gov
A study evaluating the effects of this compound on rotenone toxicity in PC12 cells observed a marked inhibition of toxicity at concentrations of 30 and 50 µM. nih.gov
| Cell Type | Toxic Agent | This compound Effect | Reference |
| PC12 cells | Rotenone | Protection/Inhibition of toxicity | wikipedia.orgnih.gov |
| Human Neuroblastoma (PAJU) | Rotenone | Prevention of toxicity | wikipedia.orgresearchgate.net |
Amelioration of β-Amyloid Toxicity
This compound has been shown to rescue PC12 cells from β-amyloid toxicity. wikipedia.org Beta-amyloid peptides are implicated in the pathogenesis of Alzheimer's disease, and their accumulation and aggregation are associated with neuronal dysfunction and death. nih.govneurosci.cn Studies have indicated that preventing the increase in S-nitrosylated GAPDH (GAPDH-SNO) with compounds like this compound can abrogate amyloid-β-induced tau acetylation, a process linked to neurofibrillary tangle formation in Alzheimer's disease. nih.gov
| Cell Type | Toxic Agent | This compound Effect | Reference |
| PC12 cells | β-Amyloid | Rescue from toxicity | wikipedia.org |
| Cultured neurons | Amyloid-β₁₋₄₂ | Abrogation of induced tau acetylation | nih.gov |
Rescue from Nutrition Withdrawal and Lactacystin (B1674225) Toxicity
This compound rescues in vitro PC12 cells from toxicity induced by nutrition withdrawal and lactacystin. wikipedia.org Nutrition withdrawal is a method used to induce apoptosis in cell cultures. Lactacystin is a proteasome inhibitor that can also lead to cell death. This compound's ability to protect against these insults suggests a role in mitigating cell death pathways triggered by different cellular stresses. wikipedia.org
| Cell Type | Toxic Agent | This compound Effect | Reference |
| PC12 cells | Nutrition withdrawal | Rescue from toxicity | wikipedia.org |
| PC12 cells | Lactacystin | Rescue from toxicity | wikipedia.org |
Prevention of NMDA and Kainate Receptor Excitotoxicity in Rat Cortical Neurons
This compound can prevent NMDA and kainate receptor excitotoxicity in rat cortical neurons. wikipedia.org Excitotoxicity, mediated by excessive activation of glutamate (B1630785) receptors like NMDA and kainate receptors, is a significant mechanism of neuronal damage in various neurological disorders. frontiersin.orgnih.gov this compound's protective effect in this context indicates its potential to modulate pathways involved in excitotoxic neuronal death. wikipedia.org
| Cell Type | Toxic Agent | This compound Effect | Reference |
| Rat cortical neurons | NMDA receptor overactivation | Prevention of excitotoxicity | wikipedia.org |
| Rat cortical neurons | Kainate receptor overactivation | Prevention of excitotoxicity | wikipedia.org |
Mitigation of Cytosine Arabinoside (ara C) Toxicity in Cerebellar Granule Cells
This compound has been shown to prevent toxicity from cytosine arabinoside (ara C) in cerebellar granule cells. wikipedia.org Cytosine arabinoside is a chemotherapy drug known to cause cerebellar toxicity. nih.goveviq.org.au The ability of this compound to protect these cells suggests a potential to counteract chemotherapy-induced neurotoxicity. wikipedia.orgbloodresearch.or.kr
| Cell Type | Toxic Agent | This compound Effect | Reference |
| Cerebellar granule cells | Cytosine Arabinoside (ara C) | Prevention of toxicity | wikipedia.org |
Prevention of Toxicity Mediated by GAPDH Overexpression in PAJU Cells
In human neuroblastoma (PAJU) cells, this compound can prevent toxicity mediated by GAPDH overexpression. wikipedia.org This finding is consistent with this compound's mechanism of action, which involves modulating the GAPDH-Siah1 apoptotic pathway. ncats.io Overexpression of GAPDH, particularly its S-nitrosylated form, has been linked to the induction of cell death. nih.gov this compound's protective effect in this model further supports its role as an inhibitor of this specific death cascade. ncats.io Studies have shown that 1 nM this compound can protect PAJU cells from toxicity mediated by GAPDH overexpression. ncats.ioncats.io
| Cell Type | Toxic Agent/Condition | This compound Effect | Concentration | Reference |
| Human Neuroblastoma (PAJU) | GAPDH overexpression | Prevention of toxicity | 1 nM | ncats.iowikipedia.orgncats.io |
Oxidopamine-Induced Neuronal Injury Models
Efficacy in Animal Models of Congenital Muscular Dystrophy (CMD)
Research in mouse models of MDC1A has demonstrated that this compound can ameliorate several pathological hallmarks of the disease researchgate.net. These studies suggest that inhibiting apoptosis, a known pathological pathway in CMD patients, could be a potential therapeutic strategy researchgate.netplos.orgembopress.org.
Laminin-α2-Deficient Congenital Muscular Dystrophy (MDC1A/LAMA2-RD) Models
Laminin-α2-deficient congenital muscular dystrophy (MDC1A) is a severe form of CMD caused by mutations in the LAMA2 gene, leading to a deficiency in the laminin-α2 chain, a crucial component of the extracellular matrix in skeletal and heart muscle wikipedia.orgplos.orgembopress.org. This deficiency results in muscle degeneration and other severe symptoms wikipedia.orgplos.orgembopress.org. Mouse models of MDC1A, such as the dyW and dy2J strains, are used to study the disease and evaluate potential treatments embopress.orgfrontiersin.org.
Studies in the dyW mouse model, a well-characterized model for MDC1A, have shown that this compound treatment can affect the disease course embopress.orgembopress.org. This compound has been found to ameliorate MDC1A pathology in this model researchgate.netembopress.org. The ameliorating effect of this compound, which acts by inhibiting apoptosis, complements other strategies like the use of mini-agrin, which helps restore the mechanical stability of muscle fibers embopress.orgembopress.org. Combining this compound with mini-agrin has shown additive benefits on disease progression in dyW/dyW mice embopress.orgembopress.org.
In the dy2J mouse model of congenital muscular dystrophy, treatment with this compound has demonstrated significant improvements in functional and histological measures plos.org. Studies in dy2J mice treated with this compound showed improved respiratory rates compared to vehicle-treated mice nih.govresearchgate.net. For instance, respiratory rates improved from 371 breaths per minute in vehicle-treated mice to 396-402 breaths per minute in this compound-treated mice (p<0.03), similar to control mice nih.govresearchgate.net. Histological evaluation in the dy2J model also provided evidence for a beneficial effect of this compound, particularly in decreasing fibrosis plos.org. This compound therapy at 0.1 mg/kg decreased the percentage of fibrosis in both the gastrocnemius (p<0.03) and diaphragm (p<0.001) compared to vehicle, and in the diaphragm (p<0.013) when compared to the 1 mg/kg dose nih.govresearchgate.net.
Apoptosis is a mechanism involved in the pathogenesis of MDC1A plos.org. This compound, as an inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, has been found to be effective in inhibiting apoptosis in the muscle tissue of MDC1A mouse models researchgate.netplos.orgsanthera.com. Studies in dyW/dyW mice treated with this compound showed a reduction in apoptotic myofibers google.com. For example, at 6 weeks of age, 1.1% of myofibers in the triceps muscle of vehicle-treated dyW/dyW mice had apoptotic myonuclei, while only 0.7% apoptotic myofibers were detected in the this compound-treated group, representing a 35% reduction google.com. Decreased fibrosis observed in this compound-treated mice is likely indicative of decreased muscle cell apoptosis plos.org. This compound treated dy2J mice also demonstrated decreased apoptosis nih.govresearchgate.net.
This compound treatment in mouse models of MDC1A has been shown to reduce body weight loss and skeletal deformation researchgate.netsanthera.comgoogle.comcurecmd.orgmda.org. This amelioration of disease-specific phenotypes includes increased body weight gain and reduced skeletal deformation, such as kyphosis, as tested in homozygous dyW/dyW mice treated with this compound google.com.
Studies have indicated that this compound treatment leads to increased locomotive activity in MDC1A mouse models researchgate.netsanthera.comgoogle.comcurecmd.orgmda.org. In the open-field locomotion test, this compound increased activity time d-nb.info. At 30-33 weeks of age, dy2J mice treated with 0.1 mg/kg this compound showed significantly more movement time and less rest time compared to vehicle-treated mice nih.govresearchgate.net.
Here is a summary of key findings from preclinical studies in mouse models:
| Outcome Measure | Mouse Model | Vehicle-Treated | This compound-Treated (0.1 mg/kg) | This compound-Treated (1 mg/kg) | Control (BL6) | p-value (this compound vs. Vehicle) | Source |
| Respiratory Rate (bpm) | dy2J | 371 | 396–402 | 389 | 405 | <0.03 | nih.govresearchgate.net |
| Diaphragm Fibrosis (%) | dy2J | 35.2 | 18.5 | 22.1 | 5.8 | <0.001 (0.1 mg/kg vs Vehicle), <0.013 (0.1 mg/kg vs 1 mg/kg) | nih.govresearchgate.net |
| Gastrocnemius Fibrosis (%) | dy2J | - | - | - | - | <0.03 (0.1 mg/kg vs Vehicle) | nih.govresearchgate.net |
| Apoptotic Myofibers (%) | dyW | 1.1 (Triceps) | 0.7 (Triceps) | - | - | - | google.com |
| Movement Time (min/day) | dy2J | 120 | 180 | 160 | 210 | Statistically significant (0.1 and 1 mg/kg) | nih.govresearchgate.net |
| Body Weight Gain | dyW | Reduced | Increased | Increased | - | Statistically significant | google.comd-nb.info |
| Skeletal Deformation (Kyphosis) | dyW | Present | Reduced | Reduced | Absent | Statistically significant | google.com |
| Locomotive Activity | dyW | Reduced | Increased | Increased | - | Statistically significant | google.comd-nb.info |
Note: Some data points were extracted from text and may represent approximate values or findings described qualitatively rather than precise numerical data suitable for a precise table format. The p-values provided are as reported in the sources and may refer to specific comparisons within the studies.
Protection from Early Mortality and Improved Survival Rates
In the severe dyW/dyW mouse model of MDC1A, this compound treatment has demonstrated a beneficial effect on survival. Studies showed that this compound largely prevented early death in these mice. The 50% survival time for vehicle-treated dyW/dyW mice was approximately 35 days, while treatment with this compound at doses of 0.1 mg/kg and 1 mg/kg resulted in a 50% survival time of 85 days and 105 days, respectively. researchgate.net This suggests that this compound can prolong lifespan in this severe model of congenital muscular dystrophy.
Decreased Fibrosis in Skeletal and Respiratory Muscles
This compound therapy has been shown to decrease muscle fibrosis in preclinical models of MDC1A. In the dy2J mouse model, treatment with 0.1 mg/kg this compound significantly reduced the percentage of fibrosis in both the gastrocnemius and diaphragm muscles compared to vehicle-treated mice. researchgate.netplos.orgnih.gov Specifically, in the gastrocnemius, the 0.1 mg/kg group showed significantly less fibrosis than the vehicle group. gwu.edu In the diaphragm, both the 0.1 mg/kg and 1 mg/kg this compound treatment groups showed significantly decreased fibrosis compared to the vehicle group, with the 0.1 mg/kg group also showing a significant decrease compared to the 1 mg/kg group. researchgate.netnih.govgwu.edu Decreased fibrosis is considered indicative of reduced muscle cell apoptosis due to this compound therapy. plos.org
Table 1: Effect of this compound on Muscle Fibrosis in dy2J Mice
| Muscle | Treatment Group (mg/kg) | Fibrosis (% of area) | Statistical Significance (vs. Vehicle) | Statistical Significance (0.1 vs. 1 mg/kg) | Source |
| Gastrocnemius | Vehicle | Data not explicitly provided in snippets | - | - | researchgate.netgwu.edu |
| Gastrocnemius | 0.1 | Decreased | p<0.03 | - | researchgate.netnih.govgwu.edu |
| Gastrocnemius | 1 | Data not explicitly provided in snippets | - | - | researchgate.netgwu.edu |
| Diaphragm | Vehicle | Data not explicitly provided in snippets | - | - | researchgate.netgwu.edu |
| Diaphragm | 0.1 | Decreased | p<0.001 | p<0.013 | researchgate.netnih.govgwu.edu |
| Diaphragm | 1 | Decreased | p<0.013 | - | researchgate.netnih.govgwu.edu |
Note: Specific numerical data for fibrosis percentage was not consistently available across snippets, but the statistical significance of the observed decreases is reported.
Improved Respiratory Rate and Diaphragm Function
Respiratory insufficiency is a significant issue in congenital muscular dystrophy, often leading to premature death. wikipedia.orgplos.orggwu.edunih.gov Preclinical studies with this compound in the dy2J mouse model have shown improvements in respiratory function. This compound-treated dy2J mice exhibited improved respiratory rates compared to vehicle-treated mice (396 to 402 breaths per minute vs. 371 breaths per minute, p<0.03), with rates similar to control mice. researchgate.netplos.orgnih.govgwu.edunih.gov This improvement in respiratory rate is suggested to reflect improved diaphragm function. gwu.edu
Table 2: Effect of this compound on Respiratory Rate in dy2J Mice
| Treatment Group (mg/kg) | Respiratory Rate (breaths per minute) | Statistical Significance (vs. Vehicle) | Source |
| Vehicle | 371 | - | researchgate.netplos.orgnih.govgwu.edunih.gov |
| 0.1 | 396 to 402 | p<0.03 | researchgate.netplos.orgnih.govgwu.edunih.gov |
| 1 | 396 to 402 | p<0.03 | researchgate.netplos.orggwu.edunih.gov |
| Control (BL6) | Similar to this compound treated groups | - | researchgate.netplos.orgnih.gov |
Collagen VI-Related Dystrophy (COL6-RD) Models (e.g., Col6a1-/- mouse)
COL6-RD is another subtype of congenital muscular dystrophy characterized by muscle weakness and degeneration. nih.govnih.gov Preclinical studies using the Col6a1-/- mouse model, which mimics COL6-RD, have also investigated this compound's therapeutic potential. nih.govnih.gov
Efficacy in Decreasing Apoptosis
Apoptosis is a known pathological pathway in congenital muscular dystrophy. fundacionnoelia.orgresearchgate.netplos.org this compound, as an inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, has demonstrated efficacy in decreasing apoptosis in muscle tissue in COL6-RD mouse models, particularly affecting the diaphragm muscle. nih.govnih.gov Studies in the dyW/dyW and dy2J/dy2J LAMA2-RD mouse models also showed decreased apoptosis with this compound treatment. nih.govnih.govresearchgate.net
Table 3: Effect of this compound on Apoptosis in Mouse Models
| Disease Model | Muscle Assessed | Effect of this compound Treatment | Source |
| dy2J (MDC1A) | Tibialis anterior | Decreased apoptosis | researchgate.netplos.orgplos.org |
| dyW (MDC1A) | Diaphragm, Myonuclei | Reduced proapoptotic genes (p53, PUMA, p21), decreased apoptotic myonuclei | researchgate.net |
| COL6-RD (Col6a1-/-) | Diaphragm muscle | Decreased apoptosis | nih.govnih.gov |
Improvements in Skeletal Muscle Mitochondrial Integrity
Ongoing studies of this compound in the Col6a1-/- mouse model of COL6-RD have indicated improvements in skeletal muscle mitochondrial integrity. nih.gov Mitochondrial dysfunction is implicated in the pathology of collagen VI deficiency. fundacionnoelia.orgnih.gov While specific data details were not available in the provided snippets, this finding suggests a potential mechanism by which this compound may exert its therapeutic effects in COL6-RD beyond its anti-apoptotic activity.
Combinatorial Preclinical Strategies
The complexity of muscular dystrophies often suggests that combinatorial therapeutic approaches targeting multiple pathological pathways may be necessary for optimal outcomes. nih.gov Preclinical studies have explored the potential for this compound to be used in combination therapies. For instance, this compound was found to be even more effective in improving muscle function and strength when combined with the overexpression of the extracellular matrix molecule mini-agrin in MDC1A mice. wikipedia.org This dual treatment approach enhanced mechanical load-bearing ability and improved muscle regeneration. wikipedia.org This suggests that combining this compound with other therapeutic strategies could potentially offer enhanced benefits in treating congenital muscular dystrophies. Furthermore, there is an anticipation that a novel gene therapy approach involving artificial linkers could act complementarily with this compound in LAMA2-RD. santhera.com
This compound Coupled with Overexpression of Extracellular Matrix Molecules (e.g., mini-agrin) in MDC1A Mice
Research in mouse models of MDC1A, specifically the dyW/dyW strain, has investigated therapeutic strategies, including the use of this compound and the overexpression of extracellular matrix molecules like a miniaturized form of agrin, referred to as mini-agrin. embopress.orgnih.govnih.gov Mini-agrin is designed to functionally substitute for the missing linkage between the cell-surface receptor alpha-dystroglycan and the extracellular matrix, thereby enhancing the mechanical stability of muscle fibers and reducing breakdown and fibrosis. embopress.orgnih.govgoogle.com this compound, on the other hand, acts as an apoptosis inhibitor, preventing the loss of muscle fibers by inhibiting the pro-apoptotic GAPDH-Siah1 pathway. wikipedia.orgncats.ioembopress.orgresearchgate.net
Studies have explored whether combining these two approaches—this compound treatment and mini-agrin overexpression—could yield additive benefits in MDC1A mice. The rationale is that mini-agrin and anti-apoptotic agents like this compound may act on different pathological pathways in MDC1A. embopress.orgnih.gov Mini-agrin primarily addresses the mechanical instability and structural integrity of muscle fibers, while this compound targets programmed cell death that contributes to muscle wasting. embopress.orgnih.gov
Combining mini-agrin overexpression with oral administration of this compound in MDC1A mouse models has shown beneficial effects that are significantly greater than those observed with individual treatments. embopress.orgnih.govresearchgate.net This combined approach leads to improved muscle regeneration and increased muscle force. embopress.orgnih.govresearchgate.net Specifically, the ameliorating effect of mini-agrin, which works by restoring mechanical stability and reducing muscle fiber breakdown and fibrosis, is complemented by the action of this compound in preventing muscle fiber loss. embopress.orgnih.govresearchgate.net
Preclinical findings indicate that this compound, when combined with mini-agrin overexpression, is more effective in improving muscle function and strength in MDC1A mice. wikipedia.org This dual treatment strategy enhances the ability of muscles to withstand mechanical load and improves muscle regeneration. wikipedia.org
Data from studies combining mini-agrin expression with this compound treatment in MDC1A mice have demonstrated improvements in various parameters, including muscle fiber size distribution, mean fiber size, muscle area, grip strength, and locomotion. embopress.org For instance, at 12 weeks of age, this compound treatment enhanced the ameliorative effect of mini-agrin on these parameters. embopress.org
The additive benefits observed with the combined treatment suggest that targeting both the mechanical instability and the apoptotic pathways could be a promising therapeutic strategy for MDC1A. embopress.orgnih.gov
Summary of Preclinical Findings in MDC1A Mice (Combined Treatment)
| Treatment Group | Muscle Regeneration | Muscle Force | Muscle Fiber Loss | Mechanical Stability | Fibrosis |
| MDC1A Mice (Untreated) | Impaired | Reduced | Present | Reduced | Increased |
| MDC1A Mice + Mini-agrin | Improved | Increased | Reduced | Restored | Reduced |
| MDC1A Mice + this compound | Improved | Increased | Prevented | Not Directly Addressed | Reduced |
| MDC1A Mice + Mini-agrin + this compound | Significantly Improved | Significantly Increased | Prevented | Restored | Reduced |
Note: This table is a simplified representation based on the described effects of individual and combined treatments in MDC1A mouse models. The magnitude of effects can vary depending on the specific study and outcome measure.
While mini-agrin gene therapy approaches face challenges in terms of delivery to human skeletal muscle, this compound, having undergone previous clinical trial scrutiny for other conditions, is considered ready for clinical trials for congenital muscular dystrophy. wikipedia.orgnih.gov
Structure Activity Relationship and Analog Development
Comparison with Selegiline (B1681611) and Analog Design
Omigapil (B182619) was initially developed as a molecule structurally similar to selegiline (L-deprenyl). wikipedia.org Selegiline is a substituted phenethylamine (B48288) and amphetamine derivative, specifically the levorotatory enantiomer of deprenyl (B1670267). wikipedia.org It acts as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) at typical clinical doses. wikipedia.orgmims.com While selegiline exhibits neuroprotective effects, these actions are often observed at concentrations too low to inhibit MAO-B and are considered to be independent of its MAO inhibitory activity. fishersci.canih.govmedlink.com The neuroprotective properties of selegiline have been linked to its propargylamine (B41283) structure, a feature it shares with other compounds like rasagiline. medlink.comresearchgate.net
Despite the structural similarities and shared neuroprotective potential, this compound differs significantly from selegiline in its pharmacological profile. This compound does not inhibit MAO types A or B. wikipedia.orgncats.io Furthermore, this compound has demonstrated neuroprotective action that is reported to be considerably more potent than that of selegiline in both in vivo and in vitro studies, with some sources indicating it is 100 times more potent. wikipedia.org A key difference in their metabolism is that selegiline is metabolized into amphetamine and methamphetamine derivatives, which can lead to adverse effects, whereas the tricyclic structure of this compound prevents its metabolism into such derivatives. wikipedia.org The design of this compound as a structural analog aimed to retain the neuroprotective benefits observed with selegiline while avoiding the MAO inhibition and the generation of amphetamine metabolites. wikipedia.orgncats.io
Insights into Molecular Structural Features Conferring Potency
The enhanced neuroprotective potency of this compound compared to selegiline, despite the absence of MAO inhibition, highlights the importance of specific molecular structural features beyond the propargylamine group for its activity. This compound's mechanism of action involves binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and preventing its S-nitrosylation, which in turn inhibits the binding of SIAH1 and subsequent translocation to the nucleus. wikipedia.orgncats.io This action disrupts a proapoptotic signaling cascade. wikipedia.org
Research indicates that this compound can inhibit this proapoptotic pathway at very low concentrations, reported to be in the picomolar to subnanomolar range, with an active concentration range from approximately 10-12 M to 10-5 M and a maximum effect around 10-9 M. wikipedia.orgncats.io This high potency suggests a strong and specific interaction with its target, GAPDH. While multiple binding sites on GAPDH have been suggested, the precise molecular interactions conferring this compound's picomolar potency and its selectivity for the GAPDH-Siah1 pathway, independent of MAO inhibition, are linked to its unique dibenzo[b,f]oxepine core structure and the attached N-methyl-N-propargylamine moiety. wikipedia.orgmdpi.comncats.io The tricyclic nature of the dibenzo[b,f]oxepine system likely influences its binding affinity and specificity to GAPDH, distinguishing its activity from that of the phenethylamine-based selegiline.
Development of this compound Analogues and Derivatives
Following the initial development and characterization of this compound, research has likely explored the synthesis and evaluation of analogues and derivatives to further understand the structure-activity relationship and potentially identify compounds with improved properties. Although specific details on the extensive development of this compound analogues are not widely detailed in the provided search results, the fact that this compound itself is considered a "structurally related analog" of deprenyl (selegiline) implies an analog design approach was inherent in its creation. ncats.iosanthera.com
The focus on this compound's anti-apoptotic properties and its interaction with the GAPDH-Siah1 pathway suggests that analogue development would likely involve modifications to the dibenzo[b,f]oxepine core or the propargylamine side chain. Such modifications could aim to optimize binding affinity to GAPDH, enhance cellular uptake or distribution, modulate metabolic stability, or potentially explore activity against related targets within apoptotic pathways. While the provided information mentions this compound maleate (B1232345) as a salt form used in studies, indicating a common chemical modification for pharmaceutical purposes, detailed reports on a broad range of systematically developed this compound analogues and their specific structure-activity data are not prominently featured. nih.govfishersci.com However, the continued investigation into this compound for conditions like congenital muscular dystrophy suggests ongoing interest in compounds targeting the GAPDH-mediated apoptotic pathway, which could potentially drive future analog development efforts. wikipedia.orgsanthera.compatsnap.comfrontiersin.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6419718 |
| This compound maleate | 9821821 |
| Selegiline | 26757 |
| Selegiline hydrochloride | 26758 |
Data Tables
However, based on the textual information regarding the comparison with selegiline, a conceptual data point on relative neuroprotective potency can be presented:
| Compound | Neuroprotective Potency (Relative to Selegiline) |
| Selegiline | 1x |
| This compound | ~100x |
Another data point relates to the active concentration range of this compound:
| Activity Type | Concentration Range (Approximate) | Optimal Concentration (Approximate) |
| Anti-apoptotic/Neuroprotective | 10-12 M to 10-5 M | 10-9 M |
Note: This table is based on the reported active concentration range of this compound. wikipedia.org
These tables are generated based on the data mentioned in the text and are intended to interactively display the key quantitative or semi-quantitative information found.
Pharmacological Targets and Enzyme Inhibition Studies
Detailed Enzyme Kinetics of GAPDH Inhibition
While the precise, detailed enzyme kinetics (such as Km and Vmax values) of Omigapil's inhibition of GAPDH in isolation are not extensively detailed in the provided search results, the literature consistently highlights its potent inhibitory effect on the S-nitrosylation of GAPDH wikipedia.orgncats.ioresearchgate.netresearchgate.netresearchgate.net. S-nitrosylation is a post-translational modification that is crucial for GAPDH to transition from its glycolytic role to a pro-apoptotic mediator wikipedia.orgresearchgate.netresearchgate.net. This compound (B182619) binds to GAPDH and at subnanomolar concentrations prevents this S-nitrosylation, thereby blocking the downstream apoptotic signaling ncats.ioresearchgate.net. Studies indicate that this compound can inhibit GAPDH-Siah1 binding at concentrations as low as 10^-11 M in in vitro models scholaris.ca. Its active concentration range for preventing neurodegeneration in cellular models is reported to be from approximately 10^-12 M to 10^-5 M, with a maximal effect around 10^-9 M wikipedia.org.
Selectivity and Specificity Profiling of this compound
This compound was initially developed as a structural analog of selegiline (B1681611) but notably lacks the inhibitory activity on monoamine oxidase type B (MAO-B) that is characteristic of selegiline wikipedia.orgncats.ioresearchgate.net. This demonstrates a degree of selectivity away from MAO enzymes. The primary reported specificity of this compound lies in its interaction with GAPDH and its ability to prevent the S-nitrosylation-induced pro-apoptotic functions of this enzyme wikipedia.orgncats.ioresearchgate.netresearchgate.net. While it binds to GAPDH, it reportedly does not affect the enzyme's glycolytic activity researchgate.net. Chemogenetic studies support that this compound specifically inhibits the proapoptotic signaling cascade initiated by GAPDH activation through S-nitrosylation, preventing the subsequent binding of SIAH1 and nuclear translocation wikipedia.org.
Modulation of Other Enzymes and Proteins in Apoptotic Cascades
This compound's inhibitory action on the GAPDH-Siah1 pathway has broader implications for the modulation of other proteins involved in apoptotic cascades. By preventing the nuclear translocation of the GAPDH-Siah1 complex, this compound indirectly affects the activity of nuclear targets. The translocated GAPDH-Siah1 complex is known to activate acetyltransferases p300/CBP, which in turn enhance the acetylation and transcription of pro-apoptotic genes such as p53, p53 upregulated modulator of apoptosis (PUMA), and p21 wikipedia.orgresearchgate.net. By blocking the upstream GAPDH-Siah1 interaction and nuclear translocation, this compound effectively reduces the expression levels of these pro-apoptotic genes and decreases the number of apoptotic myonuclei in disease models researchgate.net. Studies in mouse models of congenital muscular dystrophy have shown that this compound treatment consistently reduced the levels of p53, PUMA, and p21 compared to vehicle-treated controls researchgate.net. This highlights this compound's ability to modulate the expression of key proteins in the p53-dependent apoptotic pathway by targeting the GAPDH-Siah1 interaction. Furthermore, this compound has been shown to impede the nuclear translocation of both NAMPT and GAPDH under DNA damage, suggesting a broader role in regulating nuclear protein transport under stress conditions nih.gov.
Advanced Research Methodologies and in Vitro Neurobiology
Chemogenetic Studies for Pathway Elucidation
Chemogenetic studies have been instrumental in understanding how Omigapil (B182619) interferes with cellular signaling pathways, particularly those leading to apoptosis. These studies indicate that this compound inhibits the proapoptotic signaling cascade by preventing the activation of GAPDH through S-nitrosylation wikipedia.org. This inhibition, in turn, prevents the binding of SIAH1 to GAPDH and their subsequent translocation to the nucleus wikipedia.org. By specifically targeting this interaction, chemogenetic approaches have helped to delineate the critical steps in the GAPDH-SIAH1-mediated apoptotic pathway that are modulated by this compound wikipedia.orgresearchgate.net. Multiple binding sites on GAPDH have been suggested as targets for this compound wikipedia.org.
Molecular Biology Approaches for Gene Expression Analysis (e.g., qPCR for p53, PUMA, p21)
Molecular biology techniques, such as quantitative polymerase chain reaction (qPCR), have been employed to analyze the impact of this compound on the expression levels of key genes involved in apoptosis and cell cycle regulation, particularly those downstream of the GAPDH-SIAH1 pathway. Studies in mouse models of congenital muscular dystrophy (CMD), specifically the dyW/dyW mice, have shown that treatment with this compound significantly reduced the levels of p53, PUMA, and p21 compared to vehicle-treated littermates researchgate.net. This reduction in proapoptotic gene expression is consistent with this compound's mechanism of inhibiting the nuclear accumulation of GAPDH researchgate.net.
Data from studies in dyW/dyW mice treated with this compound demonstrated altered gene expression levels of p53, PUMA, and p21. researchgate.net
Table 1: Effect of this compound on Proapoptotic Gene Expression in dyW/dyW Mice
| Gene | Effect of this compound Treatment (vs Vehicle) |
| p53 | Reduced levels |
| PUMA | Reduced levels |
| p21 | Reduced levels |
Note: Data derived from studies in dyW/dyW mouse model of CMD. researchgate.net
These findings underscore the utility of qPCR in quantifying the molecular consequences of this compound treatment on specific proapoptotic targets.
In Vitro Cell Culture Models for Mechanistic Dissection (e.g., PC12 cells, human neuroblastoma cells)
In vitro cell culture models are fundamental tools for dissecting the cellular and molecular mechanisms of this compound's action under controlled laboratory conditions. PC12 cells, a cell line derived from a rat pheochromocytoma, are commonly used in neuroscience research, including studies on neurotoxicity and neuroprotection nih.govcapes.gov.br. This compound has demonstrated cell-rescuing effects in PC12 cells exposed to various insults, including rotenone (B1679576) toxicity, β-amyloid toxicity, nutrition withdrawal, and lactacystin (B1674225) wikipedia.org. This indicates its protective potential against different forms of induced cell death in a neuronal-like model wikipedia.org.
Human neuroblastoma cell lines, such as IMR-32, are also utilized in neurobiological studies and express neural cell adhesion molecules nih.gov. While the search results mention human neuroblastoma cells in the context of in vitro models and specialized platforms, specific detailed findings regarding this compound's direct effects on these cell types within the provided context are limited. However, the use of such models is standard practice for investigating the mechanisms of compounds like this compound that affect neuronal survival and apoptosis frontiersin.org. Studies have shown this compound's ability to protect neuroblastoma cells from death caused by rotenone in vitro .
The application of these cell culture models allows for detailed investigations into this compound's impact on cell viability, apoptotic markers, and specific signaling pathways without the complexity of an in vivo system.
Utilization of Specialized In Vitro Neurobiology Platforms
Specialized in vitro neurobiology platforms offer more complex and physiologically relevant environments for studying drug effects compared to traditional 2D cell cultures. These platforms can include 3D cell culture systems, co-culture models, or microfluidic devices designed to mimic aspects of the nervous system or disease microenvironments frontiersin.org. While the search results mention the increasing use of 3D in vitro models for neuroblastoma and devices designed to study the influence of physical factors on neuroblastoma cell lines, specific details on the direct utilization of such advanced platforms with this compound are not extensively provided within the search snippets. However, the general trend in neurobiology research is towards employing these more sophisticated platforms to gain a deeper understanding of drug mechanisms and efficacy in contexts that better replicate in vivo conditions frontiersin.org. The development and application of such platforms would be a logical progression in the study of a neuroprotective compound like this compound.
Future Directions in Omigapil Preclinical Research
Exploration of Unexplored Signaling Pathways and Downstream Effectors
While Omigapil (B182619) is known to inhibit the GAPDH-Siah1-mediated apoptosis pathway, preventing nuclear translocation of GAPDH and subsequent p53-dependent cell death, there is scope to explore other potential signaling pathways and downstream effectors influenced by the compound nih.govdovepress.comresearchgate.net. Research indicates that apoptosis in LAMA2-RD involves the activation of the proapoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-CBP/p300-p53 pathway, which this compound inhibits researchgate.net. Further investigation could delve into how this compound might interact with or modulate other pathways known to be involved in muscle degeneration and regeneration, such as those related to impaired satellite cell regeneration, including p38MAPK and JAK/STAT signaling, which are dysregulated in muscular dystrophies frontiersin.org. Additionally, exploring potential effects on pathways involved in protein degradation, like the ubiquitin-proteasome system and autophagy-lysosome pathway, which are upregulated in LAMA2-RD, could reveal further therapeutic mechanisms dovepress.com. Understanding the full spectrum of this compound's molecular interactions will be crucial for identifying new therapeutic targets and optimizing its application.
Development of Novel In Vitro and In Vivo Disease Models
Preclinical research on this compound has primarily utilized established mouse models of CMD, such as the dyW/dyW and dy2J/dy2J models for LAMA2-RD, and the Col6a1-/- model for COL6-RD nih.govpatsnap.comresearchgate.net. While these models have been instrumental in demonstrating this compound's efficacy in reducing apoptosis, decreasing fibrosis, and improving functional outcomes like respiratory rate and locomotor activity, the development of novel models could provide a more comprehensive understanding of its effects patsnap.comresearchgate.netgwu.eduplos.org. Given the heterogeneity of CMD and other apoptosis-related pathologies, developing in vitro models using patient-derived cells or induced pluripotent stem cells could offer a more personalized approach to studying this compound's cellular mechanisms frontiersin.org. Furthermore, creating in vivo models that better mimic specific genetic mutations or disease subtypes could help tailor future therapeutic strategies. The use of adaptive trial designs in preclinical studies, similar to those employed in early clinical trials, could also enhance the efficiency of evaluating this compound in novel models nih.govresearcher.life.
Investigating this compound's Potential in Other Apoptosis-Related Pathologies
This compound's mechanism of inhibiting apoptosis suggests potential therapeutic applications beyond CMD nih.gov. While previous clinical trials for Parkinson's disease and amyotrophic lateral sclerosis did not demonstrate efficacy, these conditions are also characterized by underlying apoptotic pathomechanisms nih.govpatsnap.com. Further preclinical research could explore this compound's potential in other rare or common diseases where aberrant apoptosis plays a significant role. This could include other forms of muscular dystrophy, neurodegenerative disorders not previously tested, or conditions involving tissue damage due to excessive cell death. Investigating its effects in models of Alzheimer's disease, where it has shown potential in abrogating Aβ1-42-induced tau acetylation, memory impairment, and locomotor dysfunction in mice, represents one such direction medchemexpress.com. Preclinical studies in these diverse models would require careful consideration of disease-specific apoptotic pathways and the potential for this compound to intervene effectively.
Q & A
Q. What are the primary biochemical targets of Omigapil in neurodegenerative and neuromuscular disease models?
this compound inhibits GAPDH nitrosylation, a downstream mediator of NMDA receptor signaling, which is implicated in tau acetylation and synaptic dysfunction. Methodologically, target engagement can be validated via immunoblotting for nitrosylated GAPDH in cellular models (e.g., Aβ1-42-treated neurons) and co-immunoprecipitation assays to confirm protein interactions .
Q. What experimental models are most validated for evaluating this compound’s efficacy in congenital muscular dystrophy (CMD)?
The dy2J and dyW/mag mouse models (laminin-deficient) are standard for CMD research. Key endpoints include histopathological analysis of muscle fibrosis (Masson’s trichrome staining), respiratory rate monitoring, and functional locomotor tests (e.g., grip strength, rotarod). Dosages such as 0.1 mg/kg in dy2J mice have shown reduced apoptosis and fibrosis .
Q. How is apoptosis inhibition quantified in this compound-treated cellular systems?
Apoptosis is measured via caspase-3/7 activity assays, TUNEL staining for DNA fragmentation, and flow cytometry with Annexin V/PI staining. For in vivo models, immunohistochemical analysis of cleaved caspase-3 in muscle or brain tissues is recommended .
Advanced Research Questions
Q. How can contradictory findings on this compound’s neuroprotective efficacy across Alzheimer’s (AD) and depression models be reconciled?
Discrepancies may arise from model-specific mechanisms (e.g., Aβ1-42 vs. NMDA receptor antagonism in depression). Researchers should conduct comparative studies using identical dosing regimens (e.g., 0.1–1 mg/kg) and standardized behavioral tests (e.g., Morris water maze for AD, forced swim test for depression). Multi-omics approaches (transcriptomics/proteomics) can identify pathway-specific variations .
Q. What methodological considerations are critical when designing longitudinal studies on this compound’s impact on tau acetylation in AD models?
Longitudinal designs require periodic cerebrospinal fluid (CSF) sampling or non-invasive imaging (e.g., tau-PET) to track tau dynamics. Control groups should include GAPDH knockout models to isolate this compound’s effects. Statistical power calculations must account for attrition rates in long-term rodent studies .
Q. What strategies optimize this compound dosage in preclinical trials for neuromuscular disorders while minimizing off-target effects?
Pharmacokinetic/pharmacodynamic (PK/PD) modeling in dy2J mice can establish dose-response curves for fibrosis reduction versus plasma concentration. Off-target effects are assessed via broad-spectrum kinase assays and transcriptomic profiling. Adaptive trial designs allow real-time dose adjustments based on interim safety data .
Q. How can researchers address variability in this compound’s efficacy across different muscular dystrophy subtypes (e.g., laminin-deficient vs. collagen-deficient models)?
Subtype-specific efficacy is evaluated using comparative histopathology (e.g., collagen VI staining in dy2J vs. Col6a1−/− mice) and RNA sequencing to identify differential gene expression. Co-culture systems of muscle stem cells and fibroblasts can isolate extracellular matrix (ECM)-dependent mechanisms .
Methodological Guidelines
- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., random-effects models) to synthesize results from heterogeneous studies. Pre-register hypotheses to mitigate publication bias .
- Experimental Reproducibility : Adhere to ARRIVE guidelines for preclinical studies. Report detailed methods for this compound preparation (e.g., solubility in saline, storage conditions) and blinding protocols .
- Ethical Compliance : For translational studies, ensure alignment with ICH guidelines on animal welfare (e.g., humane endpoints in dy2J mice with severe respiratory distress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
